Meta-Fluorine LogP Gain vs. Unsubstituted Phenyl Analog
The meta-fluorine substituent increases the predicted LogP of 5-(3-fluorophenyl)-1,2,4-oxadiazol-3-amine relative to its unsubstituted phenyl congener by approximately +0.25 log units, shifting the consensus LogP into the ~1.5–1.8 range . This places the compound in an optimal window for passive membrane permeability without crossing into insolubility or excessive protein binding, a key differentiator from the parent 5-phenyl-1,2,4-oxadiazol-3-amine (estimated LogP ≤1.55) [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP ~1.5–1.8 (predicted/consensus) |
| Comparator Or Baseline | 5-Phenyl-1,2,4-oxadiazol-3-amine: LogP ~1.25–1.55 (estimated). 5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-amine: LogP ~1.5–1.8 (similar range but different electronic profile). |
| Quantified Difference | ΔLogP ≈ +0.25 vs. non-fluorinated phenyl analog |
| Conditions | Consensus LogP prediction (ALogP, XLogP3); no experimental shake-flask data identified |
Why This Matters
For medicinal chemistry campaigns requiring balanced permeability (LogP 1–3), the meta-fluoro substitution provides a measurable lipophilicity increase that directly influences oral absorption potential compared to non-fluorinated building blocks.
- [1] PubChem. 5-Phenyl-1,2,4-oxadiazol-3-amine (CID 5229222). XLogP3-AA = 1.2. https://pubchem.ncbi.nlm.nih.gov/ View Source
